molecular formula C18H22FN5O2 B2792154 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide CAS No. 946249-40-7

4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide

Cat. No. B2792154
CAS RN: 946249-40-7
M. Wt: 359.405
InChI Key: KGCDKCDSWSDKGP-UHFFFAOYSA-N
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Description

4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide, commonly known as EFP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. EFP is a small molecule that belongs to the class of piperazine derivatives, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of EFP is not fully understood. However, it has been proposed that EFP acts by inhibiting the activity of certain enzymes and receptors involved in cancer cell growth, inflammation, and neurotransmission. EFP has been found to inhibit the activity of cyclin-dependent kinase 4 (CDK4), which is involved in the regulation of cell cycle progression. EFP has also been found to inhibit the activity of the serotonin transporter (SERT) and the dopamine transporter (DAT), which are involved in the reuptake of neurotransmitters in the brain.
Biochemical and Physiological Effects:
EFP has been found to exhibit a wide range of biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. EFP has also been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. Additionally, EFP has been found to modulate the activity of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

EFP has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. EFP has been found to exhibit potent biological activity at low concentrations, making it a cost-effective candidate for drug development. However, EFP has some limitations for lab experiments. It has poor solubility in water, which may limit its use in certain assays. Additionally, EFP has not been extensively studied in vivo, and its toxicity profile is not fully understood.

Future Directions

There are several future directions for the research on EFP. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to evaluate its efficacy and safety in animal models of cancer and inflammatory diseases. Additionally, the development of EFP derivatives with improved solubility and potency may enhance its potential as a drug candidate. Overall, the research on EFP has the potential to lead to the development of novel therapies for various diseases.

Synthesis Methods

The synthesis of EFP involves the reaction of 4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxylic acid with 4-fluoroaniline in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is purified by column chromatography or recrystallization to obtain pure EFP.

Scientific Research Applications

EFP has been found to exhibit potential applications in scientific research. It has been reported to have inhibitory effects on the growth of cancer cells, particularly in breast cancer and prostate cancer. EFP has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, EFP has been reported to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression disorders.

properties

IUPAC Name

4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN5O2/c1-3-26-17-12-16(20-13(2)21-17)23-8-10-24(11-9-23)18(25)22-15-6-4-14(19)5-7-15/h4-7,12H,3,8-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCDKCDSWSDKGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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